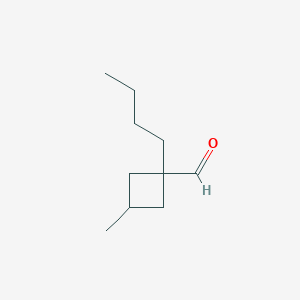![molecular formula C34H48Cl2O2 B15123563 (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate is a chemical compound that belongs to the category of cholesteryl compounds. It is known for its applications in liquid crystals and functional materials . The compound has the systematic name (3beta)-cholest-5-en-3-yl 2,4-dichlorobenzoate and the chemical formula C34H48Cl2O2 .
Méthodes De Préparation
The synthesis of Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate typically involves the esterification of cholest-5-en-3-ol with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cholesteryl compounds and liquid crystals.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.
Industry: It is used in the production of liquid crystal displays and other functional materials.
Mécanisme D'action
The mechanism of action of Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate involves its interaction with cell membranes and lipid metabolism pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in cholesterol metabolism, influencing their activity and regulation .
Comparaison Avec Des Composés Similaires
Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate can be compared with other cholesteryl compounds such as:
Cholest-5-en-3-ol (3b)-, acetate: This compound has an acetate group instead of the 3,4-dichlorobenzoate group, leading to different chemical properties and applications.
Cholest-5-en-3-ol (3b)-, benzoate: Similar to the 3,4-dichlorobenzoate derivative but with a benzoate group, affecting its reactivity and use in liquid crystals.
Cholest-5-en-3-ol (3b)-, 4-chlorobenzoate: This compound has a single chlorine atom on the benzoate group, which may result in different biological and chemical behaviors.
Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzoate group, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C34H48Cl2O2 |
|---|---|
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)27-12-13-28-26-11-10-24-20-25(38-32(37)23-9-14-30(35)31(36)19-23)15-17-33(24,4)29(26)16-18-34(27,28)5/h9-10,14,19,21-22,25-29H,6-8,11-13,15-18,20H2,1-5H3 |
Clé InChI |
BLAOAXBKPJFOPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=C(C=C5)Cl)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)

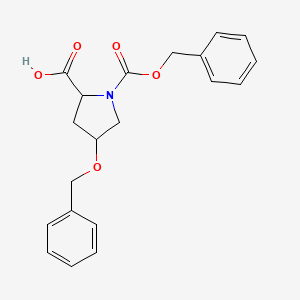
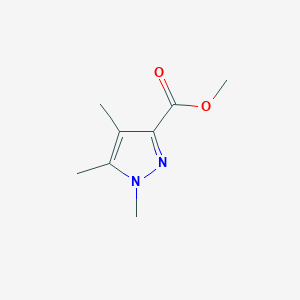
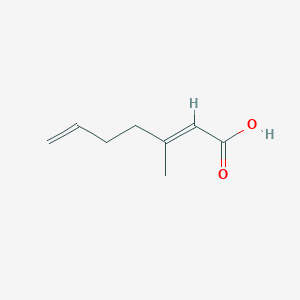
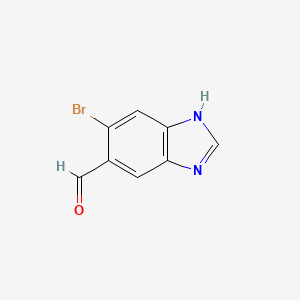
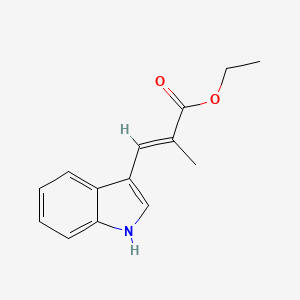
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
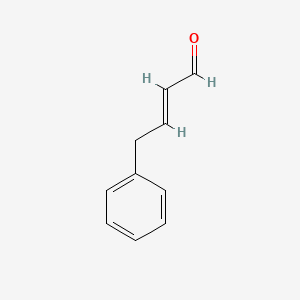
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)

